An In-depth Technical Guide to 4-Benzoyl-4'-bromobiphenyl
An In-depth Technical Guide to 4-Benzoyl-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoyl-4'-bromobiphenyl is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzophenone core linked to a brominated biphenyl moiety, presents a versatile scaffold for the development of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential for use in drug discovery, based on current scientific knowledge.
Chemical and Physical Properties
The fundamental properties of 4-Benzoyl-4'-bromobiphenyl are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 63242-14-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₃BrO | [7] |
| Molecular Weight | 337.21 g/mol | [4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3][5][6][7] |
| Purity | >98.0% (GC) | [3][5][6][7] |
| Melting Point | 157-161 °C | [1] |
| Synonyms | 4-(4-Bromophenyl)benzophenone | [3][4][5][6] |
Synthesis of 4-Benzoyl-4'-bromobiphenyl
The primary synthetic route to 4-Benzoyl-4'-bromobiphenyl is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-bromobiphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of 4-Benzoyl-4'-bromobiphenyl.
Materials:
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4-Bromobiphenyl
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Benzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (CH₂Cl₂) or another suitable inert solvent
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Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in a suitable solvent such as dichloromethane.
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Cool the suspension in an ice bath.
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Slowly add benzoyl chloride to the stirred suspension.
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To this mixture, add 4-bromobiphenyl portion-wise, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Applications in Drug Development
While specific biological activities for 4-Benzoyl-4'-bromobiphenyl are not extensively documented in publicly available literature, its structural components—the benzophenone and biphenyl scaffolds—are prevalent in a wide range of pharmacologically active molecules.[1][7][8][9][10]
The Benzophenone Scaffold
The benzophenone moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities.[1][7][8][9] These activities include:
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Anticancer: Benzophenone derivatives have shown potent antiproliferative effects against various cancer cell lines.[7][9]
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Anti-inflammatory: Certain benzophenone-containing compounds exhibit significant anti-inflammatory properties.[1]
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Antimicrobial: The benzophenone scaffold has been incorporated into molecules with antibacterial and antifungal activities.[1]
The Biphenyl Scaffold
The biphenyl unit is another important pharmacophore, notably found in the "sartan" class of antihypertensive drugs, which are angiotensin II receptor antagonists.[1][10] The rigid, aromatic nature of the biphenyl structure is crucial for its interaction with biological targets.
Given the established pharmacological importance of both the benzophenone and biphenyl moieties, 4-Benzoyl-4'-bromobiphenyl represents a valuable starting point or intermediate for the synthesis of novel drug candidates. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of 4-Benzoyl-4'-bromobiphenyl in any particular signaling pathways. Research into the biological activity of this compound and its derivatives would be necessary to elucidate any such interactions.
Conclusion
4-Benzoyl-4'-bromobiphenyl is a well-characterized chemical compound with a straightforward synthetic route. While its direct biological applications are yet to be fully explored, its constituent benzophenone and biphenyl scaffolds are of significant interest in medicinal chemistry. The presence of a reactive bromine atom makes it an attractive building block for the synthesis of diverse chemical libraries for drug discovery programs targeting a range of diseases, including cancer, inflammation, and infectious diseases. Further research into the biological screening of this compound and its derivatives is warranted to unlock its full therapeutic potential.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Benzoylbiphenyl | 2128-93-0 [chemicalbook.com]
- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
